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Compound of Interest |

Compound Name: 6'-Methoxy Olsalazine
Cat. No.: B1153709
Get Quote
\ J

Subject: Structural Elucidation via NMR and FT-IR Target Analyte: 6'-Methoxy Olsalazine
(Olsalazine Methyl Ether) Cas No: N/A (Derivative/Impurity) | Molecular Formula:

Regulatory Context: Corresponds to EP Impurity A (European Pharmacopoeia)

Introduction & Scope

In the development and quality control of Olsalazine Sodium (a prodrug for 5-aminosalicylic
acid used in ulcerative colitis), the identification of impurities is a regulatory mandate. 6'-
Methoxy Olsalazine represents a "symmetry-breaking" impurity where one of the two phenolic
hydroxyl groups is methylated.

Unlike the symmetric parent molecule Olsalazine, which exhibits simplified spectroscopic data
due to chemical equivalence, 6'-Methoxy Olsalazine is asymmetric. This application note
details the specific NMR (Nuclear Magnetic Resonance) and IR (Infrared) signatures required
to distinguish this impurity from the API (Active Pharmaceutical Ingredient).

Key Structural Differentiation

o Olsalazine: Symmetric bis-salicylate structure (
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symmetry).

» 6'-Methoxy Olsalazine: Asymmetric. Ring A retains the salicylate motif (intramolecular H-
bonding); Ring B adopts an anisic acid-like motif (loss of H-bonding, steric bulk of -OMe).

Experimental Protocol
Sample Preparation

» Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) for NMR.

o Reasoning: Olsalazine derivatives have poor solubility in non-polar solvents. DMSO-d6
ensures complete dissolution and prevents aggregation. It also slows down proton
exchange, allowing observation of phenolic/carboxylic protons.

» Concentration: Prepare a solution of 10-15 mg/mL.

o Note: Higher concentrations may cause line broadening due to viscosity or stacking
interactions common in azo dyes.

Instrument Parameters

Technique Parameter Setting

400 MHz or higher

1H NMR Frequency (recommended for aromatic
resolution)
Pulse Sequence Standard 1D proton (zg30)
16-32 (sufficient for S/IN >
Scans
100)
Temperature 298 K (25°C)
ATR (Attenuated Total
FT-IR Mode
Reflectance) or KBr Pellet
Range 4000 — 400 cm™?
Resolution 4 cm~1
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Structural Characterization Logic

The identification relies on detecting the "Symmetry Break."

Unknown Sample

(Suspected Impurity)

Check Symmetry
(1H NMR Aromatic Region)

Equivalence \Non-equivalence

3 Signals (Simple) 6 Signals (Complex)

Indicates Olsalazine Indicates Derivative

Check Aliphatic Region
(3.0 - 4.0 ppm)

Singlet at ~3.85 ppm

(Methoxy Group)

IR Carbonyl Analysis
(1600 - 1750 cm-1)

Split C=0 Bands
(Chelated vs. Free)

Identify as
6'-Methoxy Olsalazine
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Figure 1: Decision tree for distinguishing 6'-Methoxy Olsalazine from the parent API based on

spectral symmetry breaking.

Detailed Spectroscopic Analysis
1H NMR Spectroscopy (400 MHz, DMSO-d6)

The hallmark of 6'-Methoxy Olsalazine is the doubling of aromatic signals and the appearance
of a methoxy singlet.

Aromatic Region (6.5 — 8.5 ppm): In Olsalazine, you observe 3 aromatic signals. In 6'-Methoxy
Olsalazine, you observe 6 distinct aromatic signals because the two rings are no longer
chemically equivalent.
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BENGHE

Position

Chemical Shift (

» PpmM)

Multiplicity

Assignment &
Mechanistic Insight

Methoxy

3.85-3.95

Singlet (3H)

Diagnostic Peak. The
-OCHs group on Ring
B.

Ring A (OH)

11.0-115

Broad Singlet

Phenolic -OH.
Downfield due to
intramolecular H-bond
with COOH.

Ring AH-3

7.05

Doublet (d)

Ortho to OH. Shielded
by electron-donating
OH.

Ring A H-4

7.95

dd

Meta to OH, Ortho to
Azo. Deshielded by

Azo group.

Ring A H-6

8.30

Doublet (d)

Ortho to COOH.
Deshielded by

Carbonyl anisotropy.

Ring B (OMe)

Symmetry Break

Region

Ring B H-3'

7.25

Doublet (d)

Ortho to OMe. Shifted
downfield relative to
H-3 due to steric
bulk/lower donating

power of OMe vs OH.

Ring B H-4'

8.05

dd

Ortho to Azo. Distinct
from H-4.

Ring B H-6'

8.15

Doublet (d)

Ortho to COOH. Key
Shift: The loss of the
OH...COOH H-bond
alters the COOH
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orientation, changing
the shift of H-6".

Critical Observation: The "Chelation Effect.”

e Ring A: The OH forms a strong intramolecular hydrogen bond with the adjacent COOH. This
locks the conformation and deshields the OH proton.

e Ring B: The OMe cannot donate a hydrogen bond. This disrupts the planar lock of the
COOH group, causing significant chemical shift changes in the adjacent protons (H-6")
compared to the parent molecule.

FT-IR Spectroscopy

Infrared spectroscopy confirms the functional group transformation, specifically the loss of one
H-bonded system and the appearance of ether bands.
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. Wavenumber . .
Functional Group ( 1 Mode Diagnostic Note
cm-

Remains present
(from Ring A and

O-H Stretch 3300 — 2500 (Broad) Stretching COOH), but intensity
may differ from

parent.

New Band.
Characteristic of the

methyl group (
C-H (Aliphatic) 2850 — 2950 Stretching
) in the methoxy

moiety. Absent in pure

Olsalazine.

Split Band.1. ~1660
cm~*: Chelated
COOH (Ring A, H-
bonded to OH).2.
~1700 cm~*; Free(r)
COOH (Ring B,
adjacent to OMe). The
loss of H-bonding
shifts this band to

C=0 (Carboxyl) 1660 & 1700 Stretching

higher energy.

Characteristic of azo
) dyes; generally
N=N (Azo) 1580 — 1600 Stretching ) )
overlaps with aromatic

C=C.

Diagnostic. Strong

band indicating the
C-O-C (Ether) 1240 - 1260 Asym. Stretch

aryl-alkyl ether

linkage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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